chemical structure and properties of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid
chemical structure and properties of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, a member of the arylpropionic acid class of compounds. While publicly available experimental data for this specific molecule is limited, this document consolidates its confirmed chemical identity and provides a robust framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry and the known properties of its structural analogs. This guide is intended to serve as a foundational resource for researchers interested in exploring the unique properties and potential pharmacological activities of this compound.
Introduction and Chemical Identity
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a carboxylic acid featuring a substituted phenyl ring. Its structure is part of the broader class of arylpropionic acids, which is a well-established pharmacophore in medicinal chemistry. The most famous members of this class, such as ibuprofen and naproxen, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
The specific substitution pattern of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid—with a methoxy and a methyl group on the phenyl ring, and an additional methyl group on the propanoic acid chain—suggests the potential for unique biological activity and metabolic stability.
Confirmed Chemical Identity:
| Identifier | Value |
| Chemical Name | 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid |
| CAS Number | 1534509-94-8[1][2] |
| Molecular Formula | C12H16O3[1][2] |
| Molecular Weight | 208.25 g/mol [1] |
| SMILES | COc1ccc(CC(C)C(O)=O)c(C)c1[1][2] |
| InChI | InChI=1S/C12H16O3/c1-8-7-11(15-3)5-4-10(8)6-9(2)12(13)14/h4-5,7,9H,6H2,1-3H3,(H,13,14)[2] |
Molecular Structure:
Caption: 2D structure of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.
Physicochemical Properties (Predicted)
Due to a lack of experimentally determined data in the public domain, the following physicochemical properties are predicted based on the compound's structure and data from structurally similar arylpropionic acids. These values should be considered estimations and require experimental verification.
| Property | Predicted Value/Range | Rationale/Comparison |
| Melting Point | 80 - 120 °C | Solid at room temperature is expected based on similar structures. The exact value is highly dependent on crystal lattice energy. |
| Boiling Point | > 300 °C (decomposes) | Carboxylic acids have high boiling points due to hydrogen bonding. Decomposition at high temperatures is common for such molecules. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water. | The carboxylic acid group provides some polarity, but the aromatic ring and alkyl groups make it largely nonpolar. Solubility in aqueous base is expected due to salt formation. |
| pKa | 4.0 - 5.0 | Typical range for carboxylic acids. The electron-donating methoxy and methyl groups on the phenyl ring may slightly increase the pKa compared to unsubstituted phenylpropanoic acid. |
Proposed Synthesis Pathway
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol (Conceptual)
Step 1: Alkylation of Diethyl Malonate
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Reaction Setup: To a solution of sodium ethoxide (NaOEt) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature with stirring.
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Addition of Alkylating Agent: After the formation of the enolate is complete, add a solution of 1-chloromethyl-4-methoxy-2-methylbenzene in ethanol dropwise.
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Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials.
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Work-up: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-((4-methoxy-2-methylbenzyl))malonate.
Step 2: Methylation
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Reaction Setup: Dissolve the product from Step 1 in absolute ethanol. To this solution, add a solution of sodium ethoxide in ethanol.
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Addition of Methyl Iodide: Add methyl iodide dropwise to the reaction mixture.
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Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete as monitored by TLC.
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Work-up: Perform a similar aqueous work-up as in Step 1 to isolate the crude diethyl 2-((4-methoxy-2-methylbenzyl))-2-methylmalonate.
Step 3: Hydrolysis and Decarboxylation
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Reaction Setup: Add the crude product from Step 2 to a solution of sodium hydroxide in ethanol/water.
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Reaction: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.
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Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic, which will precipitate the carboxylic acid.
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Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid.
Step 4: Purification
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Structural Characterization and Analysis
The identity and purity of the synthesized 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid would be confirmed using a suite of standard analytical techniques. The following are the expected results based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts, δ in ppm):
| Protons | Multiplicity | Integration | Approximate δ (ppm) |
| -CH ₃ (on phenyl) | singlet | 3H | 2.1 - 2.3 |
| -OCH ₃ | singlet | 3H | 3.7 - 3.9 |
| -CH -COOH | multiplet | 1H | 2.5 - 2.8 |
| -CH ₂-Ar | multiplet | 2H | 2.8 - 3.2 |
| -CH-CH ₃ | doublet | 3H | 1.1 - 1.3 |
| Ar-H | multiplet | 3H | 6.6 - 7.1 |
| -COOH | broad singlet | 1H | 10 - 12 |
¹³C NMR (Expected Chemical Shifts, δ in ppm):
| Carbon | Approximate δ (ppm) |
| -C H₃ (on phenyl) | 18 - 22 |
| -OC H₃ | 55 - 58 |
| -C H-COOH | 40 - 45 |
| -C H₂-Ar | 35 - 40 |
| -CH-C H₃ | 15 - 20 |
| Aromatic C -H | 110 - 130 |
| Aromatic C -O | 155 - 160 |
| Aromatic C -C | 130 - 140 |
| -C OOH | 175 - 185 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (sp³) | Stretching | 2980 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Aryl Ether) | Stretching | 1250 - 1200 |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 208. Characteristic fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and other fragments corresponding to the substituted benzyl moiety.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the final compound would be assessed by reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol). The compound would be detected by UV absorbance, likely around 220 nm and 270 nm due to the aromatic ring.
Caption: Workflow for the characterization and analysis of the compound.
Potential Applications and Biological Activity
As a member of the arylpropionic acid class, 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is a candidate for investigation into several areas of pharmacology.
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Anti-inflammatory and Analgesic Activity: The primary and most direct hypothesis is that this compound may act as an inhibitor of COX-1 and/or COX-2 enzymes, similar to other NSAIDs.[3] In vitro and in vivo assays would be necessary to determine its potency and selectivity.
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Anticancer and Antimicrobial Properties: Various derivatives of arylpropionic acids have demonstrated a range of biological activities beyond anti-inflammation, including anticancer and antimicrobial effects.[3] The specific substitution pattern on the aromatic ring could modulate these activities.
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Metabolic Disease Research: Some arylpropionic acids and their metabolites have been investigated for their effects on metabolic pathways. For example, GPR40, a G-protein-coupled receptor involved in glucose-stimulated insulin secretion, is a target for some carboxylic acid-containing compounds.
Further research is required to explore these potential applications. Initial studies would likely involve in vitro screening against relevant biological targets, followed by cell-based assays and, if promising, in vivo studies in animal models.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is not widely available, general precautions for handling similar aromatic carboxylic acids should be followed. These compounds are typically considered irritants.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid represents an interesting, yet underexplored, molecule within the well-established class of arylpropionic acids. This guide has provided its definitive chemical identity and a comprehensive framework for its synthesis and characterization. Although specific experimental data is currently scarce, the proposed methodologies and predicted properties offer a solid starting point for researchers. The structural features of this compound warrant further investigation to elucidate its physicochemical properties and to explore its potential as a pharmacologically active agent.
References
- App-Chem. (n.d.). 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid | 1534509-94-8 | C12H16O3.
- MolPort. (n.d.). 3-(4-methoxy-2-methylphenyl)-2-methylpropanoic acid | 1534509-94-8.
- PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid.
- ResearchGate. (2020, September 1). A brief review on recent advancements and biological activities of aryl propionic acid derivatives.
- Sigma-Aldrich. (n.d.). 3-(4-Methoxy-2-methylphenyl)propanoic acid | 28353-93-7.
- Sapphire Bioscience. (n.d.). 3-(4-Methoxy-2-methylphenyl)propanoic acid.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of 2-methylpropanoic acid.
- Semantic Scholar. (n.d.). A brief review on recent advancements and biological activities of aryl propionic acid derivatives.
- MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.
